molecular formula C12H13NO2S B2551529 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 952959-34-1

4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B2551529
CAS No.: 952959-34-1
M. Wt: 235.3
InChI Key: VANSVYGSBQYVQL-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a complex organic compound characterized by its thiophene ring structure, which is substituted with an ethyl group, a methyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted thiophenes or pyrroles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on developing new drugs that target specific diseases or conditions.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

  • 5-Ethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

  • 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Uniqueness: 4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-9-8(2)16-11(10(9)12(14)15)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANSVYGSBQYVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)O)N2C=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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